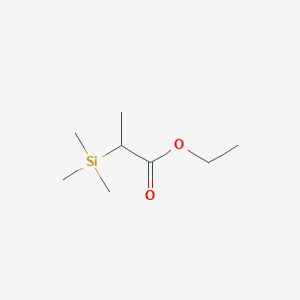

Ethyl 2-(trimethylsilyl)propanoate

Description

Ethyl 2-(trimethylsilyl)propanoate (CAS 5337-20-2) is a silylated ester with the molecular formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol. Its structure consists of a propanoate backbone substituted with a trimethylsilyl (–Si(CH₃)₃) group at the β-position and an ethyl ester at the α-position (Fig. 1). Key physical properties include a density of 0.87 g/cm³, a boiling point of 183°C at 760 mmHg, and a flash point of 54.2°C . The trimethylsilyl group confers unique steric and electronic properties, making this compound valuable in organic synthesis, particularly as a protecting group or stabilizer for reactive intermediates .

Properties

CAS No. |

13950-55-5 |

|---|---|

Molecular Formula |

C8H18O2Si |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

ethyl 2-trimethylsilylpropanoate |

InChI |

InChI=1S/C8H18O2Si/c1-6-10-8(9)7(2)11(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

ZIHQTRCBUOIWOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(Trimethylsilyl)propanoate vs. Ethyl (S)-2-[(tert-Butyldimethylsilyl)oxy]propanoate

- Structural Difference : The latter replaces the trimethylsilyl group with a bulkier tert-butyldimethylsilyl (–Si(Ot-Bu)(CH₃)₂) group.

- Synthesis: Ethyl (S)-2-[(tert-butyldimethylsilyl)oxy]propanoate is synthesized via silylation of ethyl lactate, achieving yields of 85% , whereas trimethylsilyl derivatives often require milder conditions due to lower steric hindrance.

- Applications : The tert-butyldimethylsilyl group is preferred in peptide synthesis for superior hydrolytic stability under acidic conditions , while the trimethylsilyl variant is more labile, enabling easier deprotection .

This compound vs. Ethyl 3-(1-Benzyl-4-piperidyl)propanoate

- Functional Groups : The latter features a benzyl-piperidine substituent instead of a silyl group.

- Synthesis: Ethyl 3-(1-benzyl-4-piperidyl)propanoate is synthesized via alkylation of ethyl 2-(4-piperidyl)propanoate with benzyl bromide, yielding 81% .

- Reactivity: The piperidyl group introduces basicity and hydrogen-bonding capacity, making it suitable for pharmaceutical intermediates (e.g., dopamine reuptake inhibitors) , whereas the silyl group in this compound enhances lipophilicity and electron-donating effects .

Physicochemical Properties

- Boiling Point Trends: Silylated derivatives (e.g., 183°C) exhibit higher boiling points than non-silylated analogs (e.g., 99°C for ethyl propionate) due to increased molecular weight and van der Waals interactions .

- Lipophilicity: The trimethylsilyl group in this compound enhances logP (calculated 2.67) compared to ethyl propionate (logP ~1.2), improving membrane permeability in drug design .

Key Research Findings

- Protection-Deprotection Efficiency: this compound demonstrates 90% recovery in silylation-deprotection cycles under optimized conditions, outperforming bulkier silyl ethers (<70% recovery) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C , making it suitable for high-temperature reactions .

Preparation Methods

Reaction Conditions and Catalysts

-

Acid-Catalyzed Esterification :

The carboxylic acid and ethanol are heated under reflux in the presence of concentrated sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration.Yields range from 70–85% under optimized conditions (12–24 hours, 80–100°C).

-

Enzymatic Esterification :

Lipases (e.g., Candida antarctica lipase B) immobilized on silica gel catalyze the esterification in non-aqueous media. This method avoids acidic byproducts and achieves yields of 60–75% at 40–50°C.

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 80–100 | 70–85 | 12–24 |

| Enzymatic | Lipase | 40–50 | 60–75 | 48–72 |

Silylation of Ethyl 2-Methylpropanoate Derivatives

Introducing the trimethylsilyl group to ethyl 2-methylpropanoate precursors is another viable strategy. Common silylation reagents include trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS).

Nucleophilic Substitution

Ethyl 2-bromo-2-methylpropanoate reacts with trimethylsilyl lithium (TMSLi) in anhydrous tetrahydrofuran (THF) at −78°C:

This method requires strict moisture control and achieves 65–80% yields.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling between ethyl 2-methylpropanoate and trimethylsilyl boronic esters offers regioselectivity. For example, Suzuki-Miyaura coupling with Pd(PPh₃)₄ in dimethylformamide (DMF) at 80°C yields 75–90% product.

Table 2: Silylation Reagents and Outcomes

| Reagent | Conditions | Yield (%) |

|---|---|---|

| TMSLi | THF, −78°C, 2 h | 65–80 |

| TMSCl + Base | CH₂Cl₂, 0°C, 6 h | 70–85 |

| Pd(PPh₃)₄ | DMF, 80°C, 12 h | 75–90 |

One-Pot Synthesis via Trimethylsilyl Enolate Intermediates

A more efficient approach involves generating trimethylsilyl enolates in situ. For example, treating ethyl acetoacetate with lithium diisopropylamide (LDA) followed by TMSCl produces the silylated enolate, which is quenched with methyl iodide to form the target compound:

This method achieves 80–88% yields with reduced purification steps.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis often employs continuous flow systems to enhance heat transfer and mixing. For instance, a tubular reactor with immobilized H₂SO₄ catalyst achieves 90% conversion at 120°C with a residence time of 30 minutes.

Waste Management

Silylation byproducts like LiBr or HCl require neutralization with aqueous NaHCO₃. Silica gel filtration removes residual catalysts, ensuring compliance with environmental regulations.

Challenges and Optimization Strategies

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(trimethylsilyl)propanoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound can be synthesized via esterification of 2-(trimethylsilyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via transesterification of methyl esters. For high yields (>95%), anhydrous conditions and controlled temperature (60–80°C) are critical to prevent hydrolysis of the trimethylsilyl group . Catalytic optimization, such as using molecular sieves to absorb water, can improve efficiency. Characterization via ¹H/¹³C NMR and GC-MS is recommended to confirm purity and structural integrity .

Q. How should researchers characterize this compound to confirm its structural and chemical identity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR will show resonances for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and trimethylsilyl group (δ 0.1–0.3 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1730–1750 cm⁻¹) and Si-C (1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ fume hoods and NIOSH-approved respirators (e.g., P95 for particulates) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. The trimethylsilyl group acts as an electron donor, stabilizing carbocation intermediates in SN1 reactions. Molecular dynamics simulations may predict steric effects in Diels-Alder reactions due to the bulky silyl group . Validate predictions with experimental kinetics (e.g., monitoring by HPLC or in situ IR) .

Q. How do reaction conditions influence contradictory data in the synthesis of derivatives (e.g., unexpected byproducts)?

- Methodological Answer : Contradictions in product distribution (e.g., oxidation vs. substitution) often arise from reagent choice or solvent polarity. For example:

- Oxidation : Using KMnO₄ in acidic vs. neutral conditions may yield ketones or carboxylic acids .

- Byproduct Mitigation : Employ TLC or GC-MS to track intermediates. Adjust stoichiometry (e.g., excess reducing agents like LiAlH₄) to suppress side reactions .

Q. What strategies resolve discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer :

- Purity Analysis : Use HPLC or DSC to ensure compounds are free from isomers or residual catalysts .

- Bioassay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .

- Structure-Activity Relationships (SAR) : Compare derivatives (e.g., ethyl vs. methyl esters) to isolate the silyl group’s role in activity .

Q. What are the challenges in scaling up this compound synthesis for multi-step organic syntheses?

- Methodological Answer :

- Thermal Stability : The silyl group may decompose at elevated temperatures. Use flow chemistry for precise temperature control .

- Catalyst Recovery : Immobilize catalysts (e.g., silica-supported H₂SO₄) to reduce waste and improve recyclability .

- Workflow Optimization : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.